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Compound of Interest

Compound Name: Antibacterial agent 112

Cat. No.: B12420211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for a molecule

referred to as "Antibacterial Agent 112," based on its chemical structure derived from

available data. As no specific literature detailing the synthesis of this exact compound could be

located, this guide is a scientifically informed projection based on established organic chemistry

principles and published analogous reactions.

Introduction
Antibacterial Agent 112 is a complex synthetic compound with the chemical formula

C₃₅H₂₃N₅O₅.[1] It features a core imidazo[4,5-f][1][2]phenanthroline scaffold, a class of

compounds known for their potential as antibacterial and anticancer agents.[3][4] The molecule

is further functionalized with an extended side chain terminating in a Schiff base linkage to an

aromatic dicarboxylic acid. This intricate structure suggests a multi-faceted mechanism of

action, potentially targeting bacterial DNA synthesis and cell wall formation by inhibiting

enzymes like DNA gyrase and topoisomerase IV.[1] This guide provides a detailed, step-by-

step proposed synthesis for this molecule, complete with experimental protocols, data tables,

and process diagrams to aid researchers in its potential laboratory-scale production.

Proposed Overall Synthetic Pathway
The synthesis of Antibacterial Agent 112 can be logically approached in a multi-step

sequence, beginning with commercially available starting materials. The pathway involves the
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preparation of three key intermediates:

Intermediate A: 1,10-Phenanthroline-5,6-dione

Intermediate B: 4-((4-formylbenzyl)oxy)benzaldehyde

Intermediate C: 2-(4-((4-formylbenzyl)oxy)phenyl)-1H-imidazo[4,5-f][1][2]phenanthroline

The final product is then assembled through the condensation of Intermediate C with 5-

aminoisophthalic acid.

1,10-Phenanthroline Intermediate A
(1,10-Phenanthroline-5,6-dione)

 Step 1
(Oxidation)

4-Hydroxybenzaldehyde

Intermediate B
(4-((4-formylbenzyl)oxy)benzaldehyde)

 Step 2
(Williamson Ether Synthesis)

α-Bromo-p-tolualdehyde

 Step 2
(Williamson Ether Synthesis)

Ammonium Acetate Intermediate C

 Step 3
(Condensation)

5-Aminoisophthalic Acid

Antibacterial Agent 112
 Step 4

(Schiff Base Formation)

 Step 3
(Condensation)

 Step 3
(Condensation)

 Step 4
(Schiff Base Formation)
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Figure 1: Proposed overall synthetic pathway for Antibacterial Agent 112.

Detailed Experimental Protocols
This procedure involves the oxidation of 1,10-phenanthroline using a mixture of nitric and

sulfuric acids in the presence of potassium bromide.[5][6]

Reagents and Materials:

1,10-Phenanthroline monohydrate

Potassium bromide (KBr)
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Concentrated sulfuric acid (H₂SO₄)

Concentrated nitric acid (HNO₃)

Sodium carbonate (Na₂CO₃)

Chloroform (CHCl₃)

Anhydrous sodium sulfate (Na₂SO₄)

Ethanol

Procedure:

To a 250 mL three-necked flask cooled to 0 °C, add 35 mL of concentrated H₂SO₄.

Slowly add 1,10-phenanthroline monohydrate (5.0 g, 25.2 mmol) to the flask with stirring.

Once dissolved, add potassium bromide (5.0 g, 42.0 mmol) and then slowly add 17.5 mL

of concentrated HNO₃, keeping the temperature below 5 °C.[5]

After the addition is complete, allow the mixture to warm to room temperature and stir for

20 minutes.

Heat the reaction mixture to 130 °C and maintain this temperature for 2 hours.

Carefully and slowly pour the hot, yellow solution into 150 g of an ice-water slurry.

Neutralize the resulting solution to pH 7 with solid sodium carbonate.

Extract the aqueous mixture with chloroform (3 x 50 mL).

Combine the organic extracts and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude product by recrystallization from anhydrous ethanol to obtain 1,10-

phenanthroline-5,6-dione as a yellow solid.
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This intermediate is synthesized via a Williamson ether synthesis between 4-

hydroxybenzaldehyde and α-bromo-p-tolualdehyde (4-(bromomethyl)benzaldehyde).

Reagents and Materials:

4-Hydroxybenzaldehyde

α-Bromo-p-tolualdehyde

Potassium carbonate (K₂CO₃), anhydrous

Dimethylformamide (DMF), dry

Procedure:

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (2.0 g, 16.4 mmol) and α-bromo-

p-tolualdehyde (3.26 g, 16.4 mmol) in 20 mL of dry DMF.

Add anhydrous potassium carbonate (3.40 g, 24.6 mmol) to the solution.[7]

Heat the reaction mixture to 100 °C and stir for 3 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

After completion, allow the mixture to cool to room temperature and pour it into ice water.

Collect the resulting precipitate by vacuum filtration.

Wash the solid with water (3 x 10 mL) and dry to yield 4-((4-

formylbenzyl)oxy)benzaldehyde. The product can be further purified by recrystallization

from an ethanol/water mixture if necessary.

This step involves the condensation of the dione (Intermediate A) with the aldehyde

(Intermediate B) in the presence of ammonium acetate.

Reagents and Materials:

1,10-Phenanthroline-5,6-dione (Intermediate A)
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4-((4-formylbenzyl)oxy)benzaldehyde (Intermediate B)

Ammonium acetate (CH₃COONH₄)

Glacial acetic acid

Procedure:

Combine 1,10-phenanthroline-5,6-dione (1.0 g, 4.76 mmol), 4-((4-

formylbenzyl)oxy)benzaldehyde (1.14 g, 4.76 mmol), and ammonium acetate (7.34 g, 95.2

mmol) in a round-bottom flask.[8]

Add 40 mL of glacial acetic acid to the mixture.

Reflux the mixture for 2 hours, then cool to room temperature.

Pour the reaction mixture into 100 mL of water.

Neutralize with a concentrated aqueous ammonia solution, which will cause a precipitate

to form.

Collect the yellow precipitate by filtration and wash thoroughly with water.

Purify the crude product by column chromatography on silica gel (using a

chloroform:methanol solvent system) to yield Intermediate C.

The final step is the formation of a Schiff base between the aldehyde functionality of

Intermediate C and the amino group of 5-aminoisophthalic acid.

Reagents and Materials:

Intermediate C

5-Aminoisophthalic acid

Absolute ethanol

Glacial acetic acid (catalytic amount)
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Procedure:

Dissolve Intermediate C (1.0 g, 2.32 mmol) in 50 mL of absolute ethanol, heating gently if

necessary.

In a separate flask, dissolve 5-aminoisophthalic acid (0.42 g, 2.32 mmol) in 20 mL of

absolute ethanol.

Add the solution of 5-aminoisophthalic acid to the solution of Intermediate C.

Add a few drops of glacial acetic acid as a catalyst.

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

Collect the solid product by vacuum filtration.

Wash the precipitate with cold ethanol and then diethyl ether.

Dry the product under vacuum to yield Antibacterial Agent 112.

Data Presentation
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Step
Reaction
Type

Key
Reagents

Solvent
Temp.
(°C)

Time (h)
Expected
Yield (%)

1 Oxidation

1,10-

Phenanthr

oline,

H₂SO₄,

HNO₃, KBr

- 130 2 85-96[5]

2

Williamson

Ether

Synthesis

4-

Hydroxybe

nzaldehyd

e, α-

Bromo-p-

tolualdehy

de, K₂CO₃

DMF 100 3 ~75[7]

3
Condensati

on

Intermediat

es A & B,

Ammonium

Acetate

Acetic Acid Reflux 2 80-90

4
Schiff Base

Formation

Intermediat

e C, 5-

Aminoisop

hthalic Acid

Ethanol Reflux 4-6 70-85

Property Value Reference

Chemical Formula C₃₅H₂₃N₅O₅ [1]

Molecular Weight 593.59 g/mol [1]

Appearance Yellow Solid (Predicted)

MIC vs. various strains 1250 µM [1]

Visualization of Key Processes
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Figure 2: Workflow for the synthesis of Intermediate C.
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Figure 3: Proposed mechanism of action via enzyme inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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